molecular formula C15H14F2O B8446467 3,3-Bis(4-fluorophenyl)propanol

3,3-Bis(4-fluorophenyl)propanol

Cat. No. B8446467
M. Wt: 248.27 g/mol
InChI Key: VRFPSLNRUWARLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04918073

Procedure details

50.1 g (0.202 mol) of 3,3-bis(4-fluorophenyl)propanol were dissolved in 150 ml of toluene, and a solution of 21.8 g (0.081 mol) of PBr3 in 50 ml of toluene was added dropwise. The mixture was stirred at room temperature for 30 minutes and at 60° C. for 90 minutes and, for hydrolysis, was poured onto 400 ml of ice, 200 ml of ether were added, the organic phase was separated off, washed with NaHCO3 solution and NaCl solution, dried and concentrated and the residue was distilled in vacuo for purification.
Quantity
50.1 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
21.8 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
400 mL
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([C:12]2[CH:17]=[CH:16][C:15]([F:18])=[CH:14][CH:13]=2)[CH2:9][CH2:10]O)=[CH:4][CH:3]=1.P(Br)(Br)[Br:20].CCOCC>C1(C)C=CC=CC=1>[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([C:12]2[CH:17]=[CH:16][C:15]([F:18])=[CH:14][CH:13]=2)[CH2:9][CH2:10][Br:20])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
50.1 g
Type
reactant
Smiles
FC1=CC=C(C=C1)C(CCO)C1=CC=C(C=C1)F
Name
Quantity
150 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
21.8 g
Type
reactant
Smiles
P(Br)(Br)Br
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
ice
Quantity
400 mL
Type
reactant
Smiles
Name
Quantity
200 mL
Type
reactant
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 30 minutes and at 60° C. for 90 minutes and, for hydrolysis
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
CUSTOM
Type
CUSTOM
Details
the organic phase was separated off
WASH
Type
WASH
Details
washed with NaHCO3 solution and NaCl solution
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled in vacuo for purification

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
Smiles
FC1=CC=C(C=C1)C(CCBr)C1=CC=C(C=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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